EINECS 261-988-9
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Overview
Description
EINECS 261-988-9 is a complex organic compound with a unique structure
Preparation Methods
The synthesis of EINECS 261-988-9 involves several steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:
Cyclization reactions: These are used to form the fused ring system.
Oxidation and reduction reactions: These are employed to introduce and modify functional groups.
Industrial production methods: Large-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
Chemical Reactions Analysis
EINECS 261-988-9 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions: These reactions typically use reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
Major products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.
Scientific Research Applications
EINECS 261-988-9 has several scientific research applications, including:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a lead compound for drug development.
Industry: It could be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of EINECS 261-988-9 involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to specific biological effects.
Comparison with Similar Compounds
EINECS 261-988-9 can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar fused ring structure but different functional groups and properties.
Naphthalene derivatives: These compounds share some structural features but differ in their specific ring systems and functional groups.
Azulene derivatives: These compounds have a similar polycyclic structure but different chemical properties and applications.
Properties
CAS No. |
59945-37-8 |
---|---|
Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,9,17,24,27-pentaoxa-29-azapentacyclo[13.13.1.03,8.011,29.018,23]nonacosa-3,5,7,18,20,22-hexaene |
InChI |
InChI=1S/C23H27NO5/c1-2-9-20-19(8-1)26-13-12-25-16-23-24-17(14-27-20)6-5-7-18(24)15-28-21-10-3-4-11-22(21)29-23/h1-4,8-11,17-18,23H,5-7,12-16H2 |
InChI Key |
ALEAMTPFNLZKMG-UHFFFAOYSA-N |
SMILES |
C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4 |
Canonical SMILES |
C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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